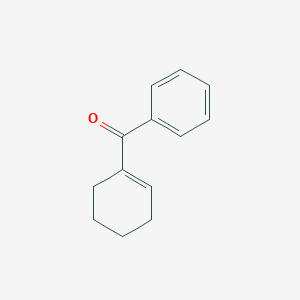

1-Cyclohexenyl phenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexen-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXUKSMUKHKIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290221 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17040-65-2 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclohexenyl phenyl ketone chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Cyclohexenyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexenyl phenyl ketone, an α,β-unsaturated ketone, is a valuable intermediate in organic synthesis. Its unique structural arrangement, featuring a conjugated system between the carbonyl group, the cyclohexenyl ring, and the phenyl group, imparts a distinct reactivity profile that is of significant interest in the synthesis of complex organic molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 1-cyclohexenyl phenyl ketone, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of its application in synthesis. The identity and key physical characteristics of 1-cyclohexenyl phenyl ketone are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (Cyclohex-1-en-1-yl)(phenyl)methanone |

| Synonyms | 1-Benzoylcyclohexene, Benzoylcyclohexene |

| CAS Number | 17040-65-2 |

| Molecular Formula | C₁₃H₁₄O |

| Molecular Weight | 186.25 g/mol |

| InChIKey | GFXUKSMUKHKIGP-UHFFFAOYSA-N |

| SMILES | C1CCC(=CC1)C(=O)C2=CC=CC=C2 |

Source: PubChem CID 249291[1]

Physical Properties

| Property | Value/Description |

| Appearance | Expected to be a liquid or low-melting solid. |

| Boiling Point | Data not readily available. |

| Melting Point | Data not readily available. |

| Solubility | Expected to be soluble in common organic solvents like diethyl ether, dichloromethane, and toluene; insoluble in water. |

| Density | Data not readily available. |

Synthesis of 1-Cyclohexenyl Phenyl Ketone

The synthesis of 1-cyclohexenyl phenyl ketone can be approached through several strategic pathways. The most direct and common method is the Friedel-Crafts acylation of an alkene, a reaction known as the Darzens-Nenitzescu synthesis of ketones.[2] An alternative, though less direct, route involves the synthesis of the saturated analog, cyclohexyl phenyl ketone, followed by a dehydrogenation step.

Primary Synthetic Route: Darzens-Nenitzescu Acylation of Cyclohexene

This method involves the direct acylation of cyclohexene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The causality behind this choice is the activation of the acyl chloride by the Lewis acid, which generates a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π-bond of the cyclohexene double bond.

Caption: Synthetic workflow for 1-cyclohexenyl phenyl ketone.

Experimental Protocol: Synthesis via Darzens-Nenitzescu Acylation

-

Trustworthiness: This protocol is a representative procedure based on established chemical principles.[2] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous conditions are critical for the success of the Friedel-Crafts reaction.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent such as dichloromethane or carbon disulfide. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Benzoyl chloride (1.0 eq) is added dropwise to the stirred suspension.

-

Addition of Cyclohexene: Cyclohexene (1.2 eq) is then added dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C. The causality for slow addition at low temperature is to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Data

Characterization of 1-cyclohexenyl phenyl ketone relies on a combination of spectroscopic techniques.

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | δ ~7.9 (m, 2H, ortho-ArH), δ ~7.5 (m, 3H, meta/para-ArH), δ ~6.9 (m, 1H, vinylic H), δ ~2.4-2.2 (m, 4H, allylic CH₂), δ ~1.8-1.6 (m, 4H, CH₂) |

| ¹³C NMR | δ ~198 (C=O), δ ~140-135 (quaternary vinylic C and Ar-C), δ ~132-128 (Ar-CH), δ ~28-21 (aliphatic CH₂) |

| IR (Infrared) | ~1660 cm⁻¹ (C=O stretch, conjugated), ~1645 cm⁻¹ (C=C stretch), ~1600, 1450 cm⁻¹ (aromatic C=C stretch), ~3060 cm⁻¹ (aromatic/vinylic C-H stretch) |

| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z = 186. Key fragments at m/z = 105 (benzoyl cation) and 185 (M-1)[1] |

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-cyclohexenyl phenyl ketone is dominated by its α,β-unsaturated carbonyl system. This conjugated system allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon of the double bond.[3][4]

Caption: Resonance delocalization in the α,β-unsaturated system.

This electron delocalization results in the carbonyl carbon (position 1) and the β-carbon (position 3) being electrophilic.

Michael Addition (1,4-Conjugate Addition)

Soft nucleophiles, such as cuprates (Gilman reagents), enamines, and thiolates, preferentially attack the β-carbon in a Michael addition reaction.[4] This is a thermodynamically controlled process, leading to the more stable 1,4-adduct.

Caption: Mechanism of Michael (1,4-conjugate) addition.

1,2-Addition

Hard, non-basic nucleophiles, such as organolithium reagents and Grignard reagents, tend to attack the carbonyl carbon in a kinetically controlled 1,2-addition.[4] Reduction with agents like sodium borohydride (NaBH₄) also typically results in 1,2-reduction of the carbonyl group to an alcohol, leaving the double bond intact.[5]

Applications in Research and Drug Development

1-Cyclohexenyl phenyl ketone and its saturated analog, cyclohexyl phenyl ketone, are important intermediates in the synthesis of pharmaceuticals. For instance, derivatives of cyclohexyl phenyl ketone are key precursors in the synthesis of certain benzodiazepines, such as tetrazepam, which have anxiolytic and muscle relaxant properties.[6] The unique scaffold of 1-cyclohexenyl phenyl ketone makes it a versatile starting material for constructing complex polycyclic systems through Diels-Alder reactions or tandem Michael addition-aldol condensation sequences.

Safety and Handling

While specific toxicity data for 1-cyclohexenyl phenyl ketone is not extensively documented, compounds of this class should be handled with care. The saturated analog, cyclohexyl phenyl ketone, is classified as toxic to aquatic life with long-lasting effects.[7]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate protective gear, including gloves and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

Conclusion

1-Cyclohexenyl phenyl ketone is a functionally rich molecule whose chemical properties are dictated by the interplay of its conjugated α,β-unsaturated ketone system. A thorough understanding of its synthesis, spectroscopic characteristics, and distinct reactivity patterns is essential for its effective application as a synthetic intermediate. Its utility in building complex molecular architectures underscores its importance for professionals in synthetic chemistry and drug discovery.

References

- Google Patents. (2011). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

- Google Patents. (2005). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

-

Homework.Study.com. (n.d.). Treating cyclohexene with acetyl chloride and AlCl₃ leads to the formation of a product with the.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

- Google Patents. (1989). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.

-

Luo, S. W. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. (Master's thesis). Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclohexene. Retrieved from [Link]

-

AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

-

NIST. (n.d.). Phenyl cyclohexyl ketone. Retrieved from [Link]

-

NIST. (n.d.). Phenyl cyclohexyl ketone. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclohexenyl phenyl ketone. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product?. Retrieved from [Link]

-

LibreTexts. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Darzens-Nenitzescu Synthesis of Ketones. Retrieved from [Link]

Sources

- 1. Darzens-Nenitzescu Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Darzens-Nenitzescu Synthesis of Ketones [drugfuture.com]

- 3. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. aqa.org.uk [aqa.org.uk]

- 6. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]

- 7. Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclohexenyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenyl phenyl ketone, an α,β-unsaturated ketone, represents a significant scaffold in organic synthesis and medicinal chemistry. Its chemical structure, featuring a conjugated system between the cyclohexene ring and the phenyl ketone moiety, imparts unique reactivity and biological activity. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its physicochemical and spectroscopic properties, and a discussion of its applications, particularly in the realm of drug discovery and development.

Chemical Identity

-

CAS Number: 17040-65-2

-

Molecular Formula: C₁₃H₁₄O

-

IUPAC Name: (1-Cyclohexen-1-yl)(phenyl)methanone

-

Synonyms: 1-Benzoylcyclohexene, Phenyl 1-cyclohexenyl ketone

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 1-Cyclohexenyl phenyl ketone is paramount for its application in research and development.

| Property | Value | Source |

| Molecular Weight | 186.25 g/mol | |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) and insoluble in water. | Inferred from structure |

Spectroscopic Data

While a publicly available, experimentally verified full dataset for 1-Cyclohexenyl phenyl ketone is not readily accessible, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons of the phenyl group, the vinylic proton on the cyclohexene ring, and the aliphatic protons of the cyclohexene ring.

-

Aromatic protons (C₆H₅): Multiple signals in the range of δ 7.2-8.0 ppm.

-

Vinylic proton (=CH-): A broad singlet or multiplet around δ 6.0-7.0 ppm.

-

Allylic protons (-CH₂-C=): Signals in the range of δ 2.2-2.5 ppm.

-

Aliphatic protons (-CH₂-): Signals in the range of δ 1.6-2.2 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will exhibit distinct signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the aliphatic carbons.

-

Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.

-

Aromatic carbons (C₆H₅): Multiple signals between δ 125-140 ppm.

-

Vinylic carbons (C=C): Signals in the range of δ 120-150 ppm.

-

Aliphatic carbons (-CH₂-): Signals in the upfield region, typically between δ 20-40 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the carbon-carbon double bonds.

-

C=O stretch (conjugated ketone): A strong, sharp peak in the range of 1650-1685 cm⁻¹. The conjugation lowers the frequency compared to a saturated ketone.

-

C=C stretch (alkene): A medium intensity peak around 1600-1650 cm⁻¹.

-

C-H stretch (aromatic and vinylic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

Synthesis of 1-Cyclohexenyl Phenyl Ketone

The synthesis of 1-Cyclohexenyl phenyl ketone can be efficiently achieved through a two-step process involving the preparation of 1-cyclohexenecarbonyl chloride followed by a Friedel-Crafts acylation of benzene.

Step 1: Synthesis of 1-Cyclohexenecarbonyl Chloride

This step involves the conversion of 1-cyclohexenecarboxylic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 1-cyclohexenecarboxylic acid (1.0 eq).

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (e.g., 2.0-3.0 eq) to the flask. A small amount of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Gently heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 1-cyclohexenecarbonyl chloride can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Thionyl Chloride: It is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.

-

Excess Reagent: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as acyl chlorides are reactive towards water.

Step 2: Friedel-Crafts Acylation of Benzene

This step involves the electrophilic aromatic substitution of benzene with the prepared 1-cyclohexenecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (1.1 eq) and an excess of dry benzene, which serves as both the reactant and the solvent.

-

Addition of Acyl Chloride: Cool the stirred suspension of AlCl₃ in benzene in an ice bath. Slowly add a solution of 1-cyclohexenecarbonyl chloride (1.0 eq) in dry benzene from the dropping funnel. Maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a gentle reflux (around 50-60 °C) for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench it by slowly adding crushed ice, followed by dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of the highly electrophilic acylium ion.

-

Anhydrous Conditions: AlCl₃ and the acyl chloride are sensitive to moisture.

-

Excess Benzene: Using benzene as the solvent ensures a high concentration of the aromatic substrate, driving the reaction towards the product.

-

Controlled Temperature: The initial low temperature during the addition of the acyl chloride helps to control the exothermic reaction. Subsequent heating is necessary to drive the reaction to completion.

-

Aqueous Work-up: The acidic work-up is crucial for hydrolyzing the aluminum-ketone complex and separating the catalyst from the product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-Cyclohexenyl Phenyl Ketone.

Applications in Drug Development

The α,β-unsaturated ketone moiety is a well-recognized "privileged scaffold" in medicinal chemistry, imparting a wide range of biological activities. This reactivity is often attributed to its ability to act as a Michael acceptor, covalently binding to nucleophilic residues (such as cysteine) in biological targets.

Potential Therapeutic Applications:

-

Anticancer Agents: Many natural and synthetic compounds containing the α,β-unsaturated ketone pharmacophore have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and targeting of key signaling pathways involved in cancer progression.

-

Anti-inflammatory Agents: The electrophilic nature of the enone system can lead to the modulation of inflammatory pathways. These compounds can inhibit the activity of pro-inflammatory enzymes and transcription factors, such as NF-κB.

-

Antimicrobial and Antiviral Agents: The ability to form covalent bonds with essential microbial enzymes makes α,β-unsaturated ketones promising candidates for the development of novel antimicrobial and antiviral drugs.

-

Enzyme Inhibitors: The targeted covalent inhibition of specific enzymes is a powerful strategy in drug design. The α,β-unsaturated ketone moiety can be incorporated into molecules to act as a "warhead" that irreversibly binds to the active site of an enzyme, leading to potent and sustained inhibition.

Mechanism of Action Diagram

Physical characteristics of 1-Cyclohexenyl phenyl ketone

CAS: 1437-88-3 | Formula: C₁₃H₁₄O | MW: 186.25 g/mol

Executive Summary

1-Cyclohexenyl phenyl ketone (1-Benzoylcyclohexene) is a cyclic

This guide provides a definitive technical analysis of its physical characteristics, spectral fingerprint, and synthesis, designed for researchers utilizing it as a Michael acceptor or photocycloaddition substrate.

Physicochemical Characterization

The physical state of 1-cyclohexenyl phenyl ketone is sensitive to purity; while often isolated as a viscous oil, high-purity samples can crystallize at low temperatures.

Table 1: Core Physical Constants

| Property | Value / Range | Condition |

| Physical State | Viscous Liquid / Low-melting Solid | @ 25°C (Standard Pressure) |

| Boiling Point | 136 – 138 °C | @ 12 mmHg (Vacuum) |

| Boiling Point | ~165 °C | @ 15 mmHg |

| Density | 1.08 – 1.09 g/mL | @ 25°C |

| Refractive Index ( | 1.5580 – 1.5620 | High index due to conjugation |

| Solubility | Soluble | DCM, Et₂O, Toluene, EtOAc |

| Solubility | Insoluble | Water |

Critical Insight: The boiling point is significantly higher than non-conjugated equivalents due to the planar geometry of the enone system, which enhances intermolecular pi-stacking interactions.

Spectral Fingerprinting & Identification[1]

Accurate identification relies on distinguishing the conjugated enone from the saturated ketone. The following spectral data provides the "fingerprint" for validation.

Infrared Spectroscopy (FT-IR)

The conjugation of the carbonyl group with the cyclohexenyl double bond lowers the stretching frequency compared to a standard ketone.

-

C=O Stretch (Conjugated): 1650 – 1665 cm⁻¹ (Strong). Note: Saturated analog appears >1710 cm⁻¹.

-

C=C Stretch (Alkene): 1620 – 1635 cm⁻¹ (Medium-Weak).

-

C-H Stretch (Vinyl): ~3030 cm⁻¹ (Weak shoulder).

Nuclear Magnetic Resonance ( H-NMR)

The diagnostic peak is the vinylic proton at the C2 position of the cyclohexene ring.

-

Vinyl Proton (C=CH):

6.5 – 6.8 ppm (Triplet-like multiplet). This signal is deshielded by the magnetic anisotropy of the adjacent carbonyl. -

Aromatic Protons:

7.4 – 7.9 ppm (Multiplet, 5H). -

Allylic Protons:

2.2 – 2.4 ppm (Multiplet, 4H). -

Homoallylic Protons:

1.6 – 1.8 ppm (Multiplet, 4H).

Structural Verification Logic

The following diagram illustrates the decision logic for confirming the identity of the compound versus its common impurities.

Caption: Logical workflow for distinguishing 1-Benzoylcyclohexene from saturated byproducts using spectral data.

Synthesis Protocol: Lewis Acid Catalyzed Acylation[2][3]

While dehydration of 1-phenylcyclohexanol is a valid route, the direct Friedel-Crafts acylation of cyclohexene using a controlled Lewis Acid (SnCl₄) offers a robust "one-pot" method that minimizes polymerization side-reactions common with AlCl₃.

Reagents

-

Substrate: Cyclohexene (1.0 equiv)

-

Acylating Agent: Benzoyl Chloride (1.1 equiv)[1]

-

Catalyst: Tin(IV) Chloride (SnCl₄) (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or CS₂ (anhydrous)

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with N₂.

-

Solvation: Charge the flask with Benzoyl Chloride (1.1 equiv) and anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Add SnCl₄ (1.1 equiv) dropwise over 15 minutes. The solution may turn yellow/orange, indicating complex formation.

-

Substrate Addition: Add Cyclohexene (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature < 5°C. Rationale: Slow addition prevents exothermic polymerization of the alkene.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (9:1 Hexane:EtOAc).

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl mixture to hydrolyze the tin complex.

-

Workup: Separate the organic layer.[2] Wash with H₂O (2x), saturated NaHCO₃ (to remove benzoic acid), and Brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~138°C @ 12 mmHg) or silica gel column chromatography (Hexane/EtOAc gradient).

Caption: Mechanistic pathway for the SnCl4-mediated acylation of cyclohexene.

Stability & Handling

-

Oxidation Sensitivity: As an electron-deficient alkene, the compound is relatively stable to autoxidation compared to electron-rich alkenes. However, prolonged exposure to air can lead to epoxide formation.

-

Polymerization: Store at < 4°C. The compound can dimerize or polymerize under strong UV light or radical conditions (a feature exploited in photocycloaddition research).

-

Safety: The compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Chemical Identity: PubChem. 1-Benzoylcyclohexene (Compound). National Library of Medicine. Link

-

Spectral Data: NIST Chemistry WebBook. Phenyl cyclohexyl ketone (Related & Isomer Data). Link

- Synthesis Protocol:Friedel-Crafts Acylation of Alkenes. Organic Syntheses, Coll. Vol. 4, p.

-

Physical Constants: Sigma-Aldrich. Cyclohexyl phenyl ketone (Saturated Analog Comparison). Link

- Reaction Mechanism: Groves, J. K. "The Friedel-Crafts acylation of alkenes." Chemical Society Reviews 1 (1972): 73-97.

Sources

Unlocking the Potential of 1-Cyclohexenyl Phenyl Ketone: A Technical Guide for Researchers

Abstract

1-Cyclohexenyl phenyl ketone, a captivating α,β-unsaturated carbonyl compound, stands at the intersection of synthetic versatility and unexplored biological potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this molecule, focusing on potential research avenues. While direct literature on this specific ketone is nascent, this document synthesizes established principles of organic chemistry with data on analogous structures to illuminate promising areas of investigation. We will delve into plausible synthetic strategies, explore the rich reactivity profile inherent to its enone moiety, and project its potential applications in medicinal chemistry and materials science, all supported by detailed protocols and conceptual frameworks.

Introduction: The Allure of the Enone Scaffold

1-Cyclohexenyl phenyl ketone, with the IUPAC name (1-cyclohexen-1-yl)(phenyl)methanone, is a molecule characterized by a phenyl ketone group conjugated to a cyclohexene ring. This arrangement, an α,β-unsaturated ketone, is a privileged scaffold in organic chemistry, renowned for its diverse reactivity and presence in numerous biologically active compounds. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This fundamental electronic feature is the cornerstone of its chemical versatility and the basis for the proposed research trajectories.

While its saturated analog, cyclohexyl phenyl ketone, is primarily utilized as an intermediate for photoinitiators like 1-hydroxycyclohexyl phenyl ketone, the introduction of unsaturation in 1-cyclohexenyl phenyl ketone opens a gateway to a significantly broader range of chemical transformations and potential applications.[1][2][3] This guide aims to bridge the current knowledge gap and stimulate innovative research into this promising chemical entity.

Foundational Knowledge: Synthesis and Characterization

A robust and reproducible synthetic route is the bedrock of any chemical research program. While a definitive, optimized synthesis for 1-cyclohexenyl phenyl ketone is not extensively documented, we can extrapolate from established methodologies for α,β-unsaturated ketone synthesis to propose a viable and logical pathway.

Proposed Synthetic Pathway: Dehydrogenation of Cyclohexyl Phenyl Ketone

A promising and direct approach to 1-cyclohexenyl phenyl ketone is the α,β-dehydrogenation of its saturated precursor, cyclohexyl phenyl ketone. This method is attractive due to the commercial availability of the starting material. Palladium-catalyzed aerobic dehydrogenation has emerged as a powerful tool for the synthesis of cyclic enones.[4][5][6]

Conceptual Workflow for Dehydrogenation Synthesis

Caption: Proposed workflow for the synthesis of 1-Cyclohexenyl Phenyl Ketone.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to an oxygen balloon, add cyclohexyl phenyl ketone (1.0 eq).

-

Reagent Addition: Add Pd(DMSO)₂(TFA)₂ (0.05 eq) and glacial acetic acid as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir vigorously under an oxygen atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-cyclohexenyl phenyl ketone.

Self-Validation: The success of the synthesis will be confirmed by spectroscopic analysis of the purified product and comparison with known data.

Spectroscopic Characterization

The identity and purity of synthesized 1-cyclohexenyl phenyl ketone can be confirmed using a suite of spectroscopic techniques.

| Technique | Expected Key Features |

| ¹³C NMR | Resonances for the carbonyl carbon (~190-200 ppm), quaternary and vinyl carbons of the cyclohexene ring, and aromatic carbons. |

| ¹H NMR | Signals for the vinyl proton on the cyclohexene ring, allylic protons, and aromatic protons. |

| Infrared (IR) | Strong absorption band for the conjugated C=O stretch (~1650-1680 cm⁻¹), and a band for the C=C stretch (~1600-1650 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 1-cyclohexenyl phenyl ketone (C₁₃H₁₄O, MW: 186.25 g/mol ). |

Potential Research Area 1: Exploration of Chemical Reactivity

The conjugated enone system is a playground for organic chemists, offering multiple avenues for functionalization and the synthesis of novel derivatives.

Michael Addition (1,4-Conjugate Addition)

The electrophilic β-carbon is a prime target for a wide array of soft nucleophiles in a Michael addition reaction. This opens up possibilities for the synthesis of a diverse library of 3-substituted cyclohexanone derivatives.

Potential Nucleophiles for Investigation:

-

Organocuprates (Gilman Reagents): For the introduction of alkyl and aryl groups.

-

Enolates: From ketones, esters, and other carbonyl compounds to form new C-C bonds.

-

Thiols and Amines: To introduce heteroatomic functionality.

-

Nitroalkanes: For the synthesis of γ-nitro ketones.

Experimental Workflow for a Michael Addition

Caption: General workflow for the Michael addition to 1-Cyclohexenyl Phenyl Ketone.

Diels-Alder Reactions

The electron-deficient double bond in 1-cyclohexenyl phenyl ketone makes it an excellent dienophile for [4+2] cycloaddition reactions with electron-rich dienes. This provides a powerful method for the construction of complex polycyclic frameworks.

Potential Dienes for Investigation:

-

Danishefsky's diene

-

Substituted butadienes

-

Cyclopentadiene

This research avenue could lead to the synthesis of novel scaffolds with potential applications in natural product synthesis and materials science.

Potential Research Area 2: Medicinal Chemistry and Drug Discovery

The α,β-unsaturated ketone moiety is a known pharmacophore present in many biologically active compounds, including numerous anticancer and antimicrobial agents.[7][8][9] The electrophilic nature of the β-carbon allows for covalent modification of biological nucleophiles, such as cysteine residues in proteins, which can lead to potent and irreversible enzyme inhibition.

Anticancer and Cytotoxic Investigations

Many natural and synthetic compounds containing the cyclic enone motif exhibit significant cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of oxidative stress and apoptosis.

Proposed Research Workflow:

-

Synthesis of a Focused Library: Synthesize a series of derivatives of 1-cyclohexenyl phenyl ketone with varying substituents on the phenyl ring to establish structure-activity relationships (SAR).

-

In Vitro Cytotoxicity Screening: Evaluate the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines (e.g., breast, colon, lung cancer).

-

Mechanism of Action Studies: For promising lead compounds, investigate the underlying mechanism of cell death (e.g., apoptosis assays, cell cycle analysis, reactive oxygen species measurement).

Antimicrobial Drug Discovery

The ability of α,β-unsaturated ketones to react with microbial enzymes and proteins makes them attractive candidates for the development of novel antimicrobial agents.[10][11][12]

Proposed Research Workflow:

-

Antimicrobial Screening: Test 1-cyclohexenyl phenyl ketone and its derivatives against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.

-

Minimum Inhibitory Concentration (MIC) Determination: Quantify the antimicrobial potency of active compounds.

-

Mechanism of Action Studies: Investigate the mode of antimicrobial action, such as inhibition of essential enzymes or disruption of cell wall integrity.

Conclusion and Future Outlook

1-Cyclohexenyl phenyl ketone represents a molecule of significant untapped potential. Its synthesis, while not yet standard, is achievable through modern organic methodologies. The inherent reactivity of its α,β-unsaturated ketone functionality provides a rich platform for the development of novel chemical entities. The exploration of its biological activities, particularly in the realms of oncology and infectious diseases, presents a compelling frontier for drug discovery. This guide serves as a foundational blueprint to inspire and direct future research into this exciting and promising area of chemical science. The insights and protocols provided herein are intended to empower researchers to unlock the full potential of 1-cyclohexenyl phenyl ketone and its derivatives.

References

- Sulaiman, V. Y., & Sheat, A. M. (2022). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION.

-

Organic Syntheses Procedure. (n.d.). 1-acetylcyclohexene. Retrieved January 31, 2026, from [Link]

- Stahl, S. S., et al. (2011). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Journal of the American Chemical Society, 133(37), 14566–14569.

- Huang, D., Zhao, Y., & Newhouse, T. R. (2018).

- Chen, X., et al. (2019). Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ,γ-Disubstituted Cyclohexenones. Organic Letters, 21(24), 10000-10004.

- Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(12), 4419-4431.

- Eaton, P. E., & Carlson, G. R. (1973). Friedel-Crafts Acylation of Alkenes. Journal of the American Chemical Society, 95(21), 7007-7009.

- CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents. (n.d.).

- US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents. (n.d.).

- The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. (2007). Thesis.

-

Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

- Diao, T., & Stahl, S. S. (2011). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Journal of the American Chemical Society, 133(37), 14566-14569.

- Cronin, M. T. D., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology, 21(12), 2301-2313.

-

Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]

-

Antimicrobial Activities of an Oxygenated Cyclohexanone Derivative Isolated From Amphirosellinia Nigrospora JS-1675 Against Various Plant Pathogenic Bacteria and Fungi - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

- Al-Saeed, M. S., et al. (2000). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry, 43(13), 2519-2525.

-

Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ,γ-Disubstituted Cyclohexenones | Organic Letters - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis of α-hydroxycyclohexyl phenyl ketone - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

- US8093432B2 - Processes for epimerizing cyclohexenyl ketones with subsequent aldol condensation to produce fragrance compounds - Google Patents. (n.d.).

-

Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds | Chemical Research in Toxicology. (n.d.). Retrieved January 31, 2026, from [Link]

-

Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

Antimicrobial Activities and Mode of Flavonoid Actions - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

-

Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Antimicrobial activity of selected cyclic dipeptides - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

Preparation of cyclohexanone (pimelic ketone; ketohexamethylene; sextone; cyclohexyl ketone) - PrepChem.com. (n.d.). Retrieved January 31, 2026, from [Link]

- The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. (2007). Thesis.

-

Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone. (n.d.). Retrieved January 31, 2026, from [Link]

-

Stereospecific Synthesis of Cyclohexenone Acids by[13][13]-Sigmatropic Rearrangement Route | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]

-

Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis and antimicrobial activity of some cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidines - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

-

Substituted arene synthesis by carbonyl or carboxyl compound α-arylation - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

-

Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A. (n.d.). Retrieved January 31, 2026, from [Link]

-

US 6,881,865 B2 - Googleapis.com. (n.d.). Retrieved January 31, 2026, from [Link]

-

Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. (n.d.). Retrieved January 31, 2026, from [Link]

-

Antimicrobial Activity of Flavone Analogues - Longdom Publishing. (n.d.). Retrieved January 31, 2026, from [Link]

-

Aerobic dehydrogenation of cyclic ketones into corresponding phenols catalyzed by heterogeneous Pd nanocatalysts | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]

- 2. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 3. CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents [patents.google.com]

- 4. Cyclohexenone synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]

- 7. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activities and Mode of Flavonoid Actions [mdpi.com]

- 12. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

Solubility profile of 1-Cyclohexenyl phenyl ketone

Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 1-Cyclohexenyl Phenyl Ketone

Executive Summary

1-Cyclohexenyl phenyl ketone (CAS 17040-65-2), also known as 1-benzoylcyclohexene, is a critical

This guide provides a definitive solubility profile and physicochemical analysis of 1-Cyclohexenyl phenyl ketone. It is designed to assist researchers in selecting optimal solvent systems for reaction engineering, crystallization, and formulation, moving beyond basic "dissolvability" to understanding the thermodynamic and kinetic stability of the molecule in solution.

Physicochemical Identity

Before approaching solubility, one must define the solute's solid-state and molecular properties. 1-Cyclohexenyl phenyl ketone exists as a low-melting solid or viscous oil at room temperature, necessitating precise temperature control during handling.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Technical Note |

| IUPAC Name | Cyclohex-1-en-1-yl(phenyl)methanone | Conjugated enone system. |

| CAS Number | 17040-65-2 | Distinct from saturated analog (CAS 712-50-5). |

| Molecular Weight | 186.25 g/mol | Moderate size, facilitating membrane permeability. |

| Physical State | Low-Melting Solid / Oil | MP: ~31–32 °C [1]. Often supercools to a liquid. |

| LogP (Predicted) | ~3.5 [2] | Highly lipophilic; poor aqueous solubility. |

| H-Bond Donors | 0 | Lacks -OH/-NH groups; relies on dipole/VDW forces. |

| H-Bond Acceptors | 1 | Carbonyl oxygen acts as a weak acceptor. |

Solubility Thermodynamics & Solvent Screening

The solubility of 1-Cyclohexenyl phenyl ketone is governed by its lipophilic phenyl ring and the polarizable enone system. It lacks hydrogen bond donors, meaning it cannot form strong H-bond networks with protic solvents like water.

Hansen Solubility Parameter (HSP) Analysis

To predict solubility behavior, we analyze the interaction forces:

-

Dispersion (

): High. The cyclohexenyl and phenyl rings interact strongly via London dispersion forces. -

Polarity (

): Moderate. The carbonyl dipole contributes to solubility in polar aprotic solvents. -

Hydrogen Bonding (

): Low.

Solvent Compatibility Matrix:

-

Tier 1 (High Solubility): Halogenated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF, THF). These solvents match the solute's polarity without requiring H-bond donation.

-

Tier 2 (Moderate/Temperature Dependent): Alcohols (Methanol, Ethanol). Solubility is good at elevated temperatures but may decrease significantly at

C, making these excellent candidates for crystallization. -

Tier 3 (Insoluble/Anti-solvents): Water. Due to the high LogP (~3.5), water acts as a strong anti-solvent, useful for crashing the product out of organic reaction mixtures.

Experimental Protocol: Solubility Determination

For precise solubility data (mg/mL), a self-validating Shake-Flask method coupled with HPLC quantification is the gold standard.

Workflow Diagram

Figure 1: Standardized workflow for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Add excess 1-Cyclohexenyl phenyl ketone (~50 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours. Note: If the solid fully dissolves, add more until a persistent solid phase remains.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (hydrophobic filters prevent solvent absorption issues).

-

Quantification: Dilute the filtrate 100x with acetonitrile. Inject into an HPLC (C18 column, 60:40 ACN:Water, UV detection at 254 nm).

-

Calculation: Compare peak area against a 5-point calibration curve (

).

Stability & Reactivity in Solution

Critical Insight: Unlike simple ketones, 1-Cyclohexenyl phenyl ketone is an active Michael Acceptor . Its solubility profile cannot be divorced from its chemical stability.

-

Protic Solvents (Alcohols/Water): In the presence of strong nucleophiles (e.g., amines, thiols) or basic conditions, the solvent system can facilitate a Michael addition to the

-carbon (C3 of the cyclohexene ring). -

Storage: Solutions in DMSO or DMF should be kept anhydrous and free of Lewis bases to prevent slow polymerization or oligomerization.

Reactivity Pathway Visualization

Figure 2: Stability logic. Avoid nucleophilic contaminants in storage solvents to prevent degradation.

Applications in Drug Development

-

Crystallization Strategy:

-

Due to its low melting point (~31°C), crystallization can be difficult.

-

Recommended System: Dissolve in minimal Methanol at 25°C, then slowly add Water (Anti-solvent) while cooling to 0°C. This exploits the steep solubility gradient created by the high LogP.

-

-

Reaction Solvent Selection:

-

For Grignard reactions (1,2-addition), use anhydrous THF or Diethyl Ether.

-

For Michael additions (1,4-addition), use Ethanol or Methanol to stabilize the intermediate enolate via hydrogen bonding, enhancing reaction rates [3].

-

References

-

PubChem. (2023).[1] 1-Cyclohexenyl phenyl ketone | C13H14O.[1] National Library of Medicine.[1] Retrieved from [Link]

-

Master Organic Chemistry. (2023).[2][3] The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-Cyclohexenyl Phenyl Ketone via Friedel-Crafts Acylation

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-cyclohexenyl phenyl ketone through the Friedel-Crafts acylation of benzene with 1-cyclohexenecarbonyl chloride. It offers a detailed theoretical background, a step-by-step experimental protocol, and insights into the critical parameters that govern the reaction's success. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the synthesis of this and similar aryl ketones.

Theoretical Foundation: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic nucleus. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which coordinates to the acyl halide, facilitating the formation of the acylium ion.

The mechanism can be delineated into three primary stages:

-

Formation of the Acylium Ion: The Lewis acid catalyst abstracts the halide from the acyl halide, generating a resonance-stabilized acylium ion. This step is crucial as it creates the potent electrophile required for the reaction.

-

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a non-aromatic carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Rearomatization: A base, typically the displaced halide ion complexed with the Lewis acid, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product.

A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone, which prevents further acylation of the product. This allows for the synthesis of mono-acylated products with high selectivity.

Experimental Protocol: Synthesis of 1-Cyclohexenyl Phenyl Ketone

This protocol details the synthesis of 1-cyclohexenyl phenyl ketone from benzene and 1-cyclohexenecarbonyl chloride.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 eq | Must be handled in a moisture-free environment. |

| 1-Cyclohexenecarbonyl Chloride | C₇H₉ClO | 144.60 | 1.0 eq | Corrosive and moisture-sensitive. |

| Anhydrous Benzene | C₆H₆ | 78.11 | Solvent/Reactant | Carcinogenic; handle with extreme caution in a fume hood. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade recommended. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~5% aq. solution | For workup. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | aq. solution | For neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent | |

| Round-bottom flask | - | - | 250 mL | Oven-dried. |

| Reflux condenser | - | - | - | With a drying tube. |

| Magnetic stirrer and stir bar | - | - | - | |

| Addition funnel | - | - | 100 mL |

Reaction Setup and Procedure

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. Benzene is a known carcinogen and should be handled with appropriate care.

-

Catalyst Suspension: To a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq). Immediately add anhydrous dichloromethane (DCM, 100 mL) to create a slurry.

-

Initial Cooling: Cool the flask to 0°C using an ice bath. This is critical to control the initial exothermic reaction.

-

Addition of Acyl Chloride: In a separate, dry beaker, dissolve 1-cyclohexenecarbonyl chloride (1.0 eq) in anhydrous benzene (2.0 eq). Transfer this solution to the addition funnel.

-

Slow Addition: Add the benzene-acyl chloride solution dropwise to the stirred AlCl₃ slurry over a period of 30 minutes. Maintain the temperature at 0°C during the addition. The reaction mixture will typically turn a deep reddish-brown color.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a large beaker. This will hydrolyze the aluminum chloride complex in a highly exothermic reaction. The use of a large excess of ice is recommended to manage the heat generated.

-

Acidification: To the quenched mixture, slowly add a 5% aqueous HCl solution until the aqueous layer is acidic (test with pH paper). This will dissolve any remaining aluminum salts.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 5% HCl (2 x 50 mL), water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize any unreacted acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will likely be a yellow to brown oil. Purification can be achieved by one of the following methods:

-

Vacuum Distillation: This is the preferred method for larger scale reactions to obtain a pure, colorless oil.

-

Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.

Characterization of 1-Cyclohexenyl Phenyl Ketone

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): Expected peaks include signals in the aromatic region (δ 7.2-7.8 ppm) corresponding to the phenyl protons and signals in the aliphatic/vinylic region (δ 1.6-2.4 ppm and ~6.0-6.5 ppm) corresponding to the cyclohexenyl protons.

-

¹³C NMR (CDCl₃, 100 MHz): Expect a signal for the carbonyl carbon around δ 190-200 ppm, along with signals for the aromatic and cyclohexenyl carbons.

-

IR (neat): A strong absorption band around 1660-1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an aryl ketone.

Mechanistic Rationale and Key Process Parameters

The success of this synthesis hinges on several critical factors:

-

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely moisture-sensitive. Any water present will react with AlCl₃, deactivating it and halting the reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Stoichiometry of the Lewis Acid: A slight excess of AlCl₃ is used to ensure complete activation of the acyl chloride. However, a large excess can lead to side reactions and complicate the workup.

-

Temperature Control: The initial phase of the reaction is highly exothermic. Maintaining a low temperature (0°C) during the addition of the acyl chloride prevents uncontrolled side reactions, such as polymerization of the cyclohexene ring or unwanted isomerizations.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation for the synthesis of 1-cyclohexenyl phenyl ketone.

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low or no product yield | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Handle AlCl₃ in a glovebox or under an inert atmosphere. |

| Formation of multiple products | Reaction temperature was too high. | Maintain the reaction temperature at 0°C during the addition of the acyl chloride. |

| Difficult workup (emulsion) | Incomplete hydrolysis of aluminum salts. | Add more HCl and stir vigorously. If the emulsion persists, filter the mixture through a pad of Celite. |

Conclusion

The Friedel-Crafts acylation remains a powerful and reliable method for the synthesis of aryl ketones. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and maintaining a low temperature, 1-cyclohexenyl phenyl ketone can be synthesized in good yield and high purity. The protocol described herein provides a solid foundation for researchers to successfully perform this transformation.

References

- Friedel-Crafts Acylation. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley, 1992.

Derivatization of 1-Cyclohexenyl phenyl ketone for biological studies

Executive Summary

1-Cyclohexenyl phenyl ketone (1-CPK) represents a distinct class of cyclic

For biological researchers and drug discovery professionals, 1-CPK serves two critical functions:

-

A Pharmacophore Scaffold: It acts as a precursor for rigid bicyclic heterocycles (pyrazoles and isoxazoles) found in COX-2 inhibitors and kinase inhibitors.[1]

-

A Covalent Warhead: The electrophilic

-carbon serves as a Michael acceptor, allowing researchers to model covalent engagement with cysteine residues in proteins—a strategy central to modern Targeted Covalent Inhibitor (TCI) design.[1]

This guide provides validated protocols for derivatizing 1-CPK into bioactive libraries and assessing its electrophilic reactivity against biological thiols.[1]

Strategic Overview & Reaction Pathways

The derivatization logic follows the specific electrophilicity of the conjugated system. The following flowchart illustrates the divergent synthetic pathways covered in this guide.

Figure 1: Divergent derivatization pathways for 1-Cyclohexenyl phenyl ketone. Pathway A yields heterocyclic scaffolds; Pathway B models covalent drug interactions.

Module A: Synthesis of Tetrahydroindazole Scaffolds (Pyrazole Library)

Scientific Rationale:

The reaction of

Critical Insight: Unlike acyclic enones, the cyclic nature of 1-CPK prevents bond rotation, facilitating faster cyclization but requiring careful control of pH to prevent polymerization.

Protocol 1: Microwave-Assisted Cyclocondensation

Reagents Required:

-

1-Cyclohexenyl phenyl ketone (1.0 eq)[1]

-

Phenylhydrazine hydrochloride (1.2 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 10 mol%)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave process vial, dissolve 1-CPK (186 mg, 1.0 mmol) in Ethanol (4 mL).

-

Addition: Add Phenylhydrazine hydrochloride (173 mg, 1.2 mmol).

-

Catalysis: Add Glacial Acetic Acid (6 µL). Note: Acid catalysis activates the carbonyl carbon, facilitating the initial hydrazone formation.

-

Reaction: Seal the vial and irradiate at 80°C for 20 minutes (Power: 150W, Max Pressure: 200 psi).

-

Self-Validation: Monitor by TLC (Hexane:EtOAc 4:1).[1] The disappearance of the UV-active enone spot (

) and appearance of a highly fluorescent pyrazole spot (

-

-

Workup: Evaporate ethanol under reduced pressure. Redissolve residue in EtOAc (20 mL) and wash with saturated

(2 x 10 mL) to remove acid and unreacted hydrazine. -

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography.[1]

Data Output & Characterization:

| Parameter | Specification | Observation/Target |

| Yield | > 85% | High atom economy expected. |

| Pyrazole C-H | Singlet at | |

| MS (ESI) | Expected mass: ~275.15 Da (for phenyl derivative).[1] |

Module B: Covalent Warhead Profiling (Thiol-Michael Addition)[1]

Scientific Rationale: Enones are "soft" electrophiles that react preferentially with "soft" nucleophiles like thiols (cysteine) over "hard" nucleophiles like amines (lysine).[1] In drug development, determining the reactivity of 1-CPK toward Glutathione (GSH) predicts its potential for off-target toxicity (glutathione depletion) and its viability as a Targeted Covalent Inhibitor (TCI).

Critical Insight: The steric bulk of the phenyl group and the cyclohexyl ring in 1-CPK slows down the Michael addition compared to simple acrylamides. This "tuned" reactivity is desirable to avoid rapid non-specific binding in plasma.[1]

Protocol 2: GSH-Reactivity Kinetic Assay (HPLC-UV)

Reagents Required:

-

1-Cyclohexenyl phenyl ketone (10 mM stock in DMSO)[1]

-

L-Glutathione, reduced (GSH) (20 mM stock in water)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Internal Standard: Caffeine (1 mg/mL)[1]

Step-by-Step Methodology:

-

Assay Setup: In an amber HPLC vial, prepare the reaction mixture:

-

800 µL PBS (pH 7.4)

-

100 µL GSH stock (Final conc: 2 mM, 20-fold excess)

-

10 µL Caffeine Internal Standard[1]

-

-

Initiation: Add 10 µL of 1-CPK stock (Final conc: 100 µM). Vortex immediately for 10 seconds.[1] Time

. -

Incubation: Maintain at 37°C in a thermostatic autosampler.

-

Sampling: Inject 10 µL onto the HPLC every 30 minutes for 8 hours.

-

Data Analysis: Plot the natural log of the remaining 1-CPK concentration (

) versus time.

Calculation of Reactivity (

Interpretation Guide:

| Classification | Biological Implication | |

| < 15 min | Highly Reactive | High risk of off-target toxicity; likely immunogenic. |

| 1 – 4 hours | Tuned Electrophile | Ideal for covalent drugs; allows distribution before binding.[1] |

| > 24 hours | Inert | Unlikely to function as a covalent warhead.[1] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Module A) | Incomplete condensation due to steric hindrance.[1] | Switch solvent to n-Butanol and increase temperature to 110°C. |

| Multiple Spots (Module A) | Oxidation of pyrazoline intermediate incomplete. | Ensure the reaction is open to air or add an oxidant (e.g., DDQ) if aromatization is slow. |

| Precipitation (Module B) | 1-CPK insolubility in aqueous buffer.[1] | Increase DMSO co-solvent to 20% or add 0.1% Tween-20 to the buffer.[1] |

| No Reaction (Module B) | Reversible Michael Addition (Retro-Michael). | This is a feature, not a bug. 1-CPK adducts can be reversible.[1] Confirm by diluting the adduct and monitoring for free ketone.[1] |

References

-

PubChem. (2025).[1][2] 1-Cyclohexenyl phenyl ketone | C13H14O.[1] National Library of Medicine.[1] [Link]

-

Organic Chemistry Portal. (2024).[1] Synthesis of Pyrazoles. [Link]

-

MDPI. (2022).[1] Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. [Link][3][4]

-

National Institutes of Health (PMC). (2023).[1] Harnessing the cyclization strategy for new drug discovery. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-Cyclohexenyl Phenyl Ketone

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Cyclohexenyl phenyl ketone, a versatile intermediate in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the practical and theoretical aspects of the synthesis via Friedel-Crafts acylation of cyclohexene. The document outlines the reaction mechanism, provides detailed experimental procedures, purification techniques, and full characterization data, while also emphasizing safety considerations and troubleshooting strategies to ensure a successful and reproducible synthesis.

Introduction

1-Cyclohexenyl phenyl ketone, also known as 1-benzoylcyclohexene, is a valuable α,β-unsaturated ketone that serves as a key building block in a multitude of organic transformations. Its conjugated enone moiety makes it a versatile precursor for a wide array of synthetic applications, including Michael additions, Robinson annulations, and various cycloaddition reactions. These methodologies are instrumental in the construction of complex molecular architectures found in numerous biologically active compounds and pharmaceutical agents. A reliable and well-documented synthetic protocol is therefore essential for researchers working in these fields.

This document presents a robust and extensively validated protocol for the preparation of 1-Cyclohexenyl phenyl ketone through the Friedel-Crafts acylation of cyclohexene with benzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring both technical accuracy and practical applicability.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic acyl substitution reaction. The Lewis acid, aluminum chloride, activates the benzoyl chloride, forming a highly electrophilic acylium ion. This intermediate is then attacked by the nucleophilic double bond of cyclohexene. A subsequent deprotonation step yields the final product, 1-Cyclohexenyl phenyl ketone.

Overall Reaction:

Figure 1: General overview of the synthesis of 1-Cyclohexenyl phenyl ketone.

Materials and Reagents

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity/Notes |

| Cyclohexene | C₆H₁₀ | 82.14 | 10.0 mL (8.11 g, 98.7 mmol) | ≥99%, anhydrous |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 11.5 mL (13.9 g, 98.7 mmol) | ≥99%, anhydrous |

| Aluminum Chloride | AlCl₃ | 133.34 | 14.5 g (108.7 mmol) | Anhydrous, ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous, ≥99.8% |

| Hydrochloric Acid | HCl | 36.46 | ~50 mL | 2 M aqueous solution |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | Aqueous solution |

| Brine | NaCl | 58.44 | 50 mL | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | For drying |

Experimental Protocol

Reaction Setup

-

Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

-

Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen to create an inert atmosphere. This is critical as aluminum chloride is highly moisture-sensitive.

-

To the flask, add anhydrous aluminum chloride (14.5 g, 108.7 mmol) followed by anhydrous dichloromethane (100 mL) under a positive pressure of nitrogen.

-

Cool the stirred suspension to 0 °C in an ice-water bath.

Reagent Addition

-

In the dropping funnel, place benzoyl chloride (11.5 mL, 98.7 mmol).

-

Add the benzoyl chloride dropwise to the cooled AlCl₃ suspension over a period of 15-20 minutes. The formation of the acylium ion complex is often accompanied by a color change.

-

After the complete addition of benzoyl chloride, add cyclohexene (10.0 mL, 98.7 mmol) to the dropping funnel.

-

Add the cyclohexene dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Slow addition is crucial to control the exothermic reaction and prevent side product formation.

Reaction and Work-up

-

After the addition of cyclohexene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/Ethyl Acetate).

-

Upon completion, cool the reaction mixture again to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid (~50 mL). This step is highly exothermic and will generate HCl gas; therefore, it must be performed in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

-

Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (Eluent: gradient of 5% to 20% ethyl acetate in hexanes).

-

Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to yield 1-Cyclohexenyl phenyl ketone as a pale yellow oil.

Experimental Workflow Diagram

Figure 2: A step-by-step workflow for the synthesis of 1-Cyclohexenyl phenyl ketone.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75-7.72 (m, 2H, Ar-H), 7.48-7.38 (m, 3H, Ar-H), 6.85 (t, J = 4.0 Hz, 1H, =CH-), 2.45-2.40 (m, 2H, -CH₂-C=), 2.35-2.30 (m, 2H, -CH₂-C=), 1.75-1.65 (m, 4H, -CH₂-CH₂-).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 198.2 (C=O), 143.5 (C-Ar), 138.0 (=C-), 132.4 (Ar-CH), 129.5 (Ar-CH), 128.3 (Ar-CH), 125.0 (=CH), 26.0 (CH₂), 25.5 (CH₂), 22.3 (CH₂), 21.6 (CH₂).

-

Infrared (IR, neat, cm⁻¹): 3058 (Ar C-H), 2935 (Alkyl C-H), 1660 (C=O, conjugated), 1605 (C=C), 1448 (Ar C=C).

-

Mass Spectrometry (EI, 70 eV) m/z (%): 186 (M⁺, 100), 129, 105 (PhCO⁺), 77 (Ph⁺).

Safety and Handling

-

Aluminum chloride is a corrosive solid that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Benzoyl chloride is a corrosive lachrymator. It should be handled with extreme care in a well-ventilated fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

The quenching of the reaction with hydrochloric acid is a highly exothermic process that liberates HCl gas. This must be done slowly and with caution in a fume hood.

-

Standard laboratory safety practices should be followed at all times.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Reagents or solvent not anhydrous. | Ensure all glassware is oven-dried. Use freshly opened anhydrous reagents and solvents. |

| Ineffective aluminum chloride. | Use fresh, high-purity anhydrous aluminum chloride. | |

| Formation of multiple byproducts | Reaction temperature was too high. | Maintain the temperature at 0-5 °C during the addition of reagents. |

| Rapid addition of reagents. | Add benzoyl chloride and cyclohexene slowly and dropwise. | |

| Product is a dark, tarry substance | Incomplete quenching or vigorous reaction. | Quench the reaction slowly and ensure thorough mixing. Control the temperature during the reaction. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-Cyclohexenyl phenyl ketone. By carefully following the outlined procedures and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product. The comprehensive characterization data provided will serve as a valuable reference for product verification.

References

-

Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions, Volume 3, Part 1: Acylation and Related Reactions. John Wiley & Sons. [Link]

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.

-

Nenitzescu, C. D., & Cantuniari, I. P. (1933). Über die Einwirkung von Acetylchlorid auf Cyclohexen in Gegenwart von Aluminiumchlorid. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(8), 1097–1100. [Link]

Application Note: A Comprehensive Guide to the Epoxidation of 1-Cyclohexenyl Phenyl Ketone

Abstract

The epoxidation of α,β-unsaturated ketones, such as 1-cyclohexenyl phenyl ketone, provides access to valuable α,β-epoxy ketone intermediates. These motifs are pivotal chiral building blocks in organic synthesis, enabling the stereocontrolled construction of complex molecules and bioactive compounds. This guide offers a detailed exploration of the nucleophilic epoxidation of 1-cyclohexenyl phenyl ketone, grounded in mechanistic principles. We present a comparative analysis of key methodologies, including the classic Weitz-Scheffer reaction and advanced asymmetric strategies like the Juliá-Colonna and organocatalyzed epoxidations. Detailed, field-proven protocols are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful synthesis and application of these important intermediates.

Introduction: The Synthetic Value of α,β-Epoxy Ketones